Isoxanthohumol
Overview
Description
Isoxanthohumol is a prenylflavonoid and a phytoestrogen . It is found in hops and beer and has limited estrogenic activity . It is also used for anti-cancer research efforts .
Synthesis Analysis
Isoxanthohumol can be synthesized from naringenin . The prenyl side chain is introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone .Molecular Structure Analysis
The chemical formula of Isoxanthohumol is C21H22O5 . Its exact mass is 354.15 and its molecular weight is 354.400 .Chemical Reactions Analysis
Isoxanthohumol and its related compounds have been analyzed using stable isotope dilution analysis . This method quantified six natural prenylated flavonoids in beer, hop tea, and hops .Physical And Chemical Properties Analysis
Isoxanthohumol is a polyphenol found in Humulus lupulus . Its molecular weight is 354.40 g/mol .Scientific Research Applications
Treatment of Ulcerative Colitis
- Application Summary: Isoxanthohumol (IXN) has been found to significantly alleviate dextran sodium sulfate (DSS)-induced colitis, a model for Ulcerative Colitis (UC), a severe health hazard .
- Methods of Application: IXN was administered orally at a dosage of 60 mg/kg/day .
- Results: The treatment resulted in reduced Disease Activity Index (DAI) scores and histological improvements. It suppressed pro-inflammatory Th17/Th1 cells but promoted anti-inflammatory Treg cells. It also restored gut microbiota disorder and increased gut microbiota diversity .
Overcoming Doxorubicin Resistance in MCF-7/ADR Cells
- Application Summary: Isoxanthohumol has been found to sensitize the cytotoxic effect of doxorubicin on doxorubicin-resistant MCF-7/ADR cells .
- Results: Isoxanthohumol inhibited ABCB1-mediated doxorubicin efflux, stimulated the ATPase activity of ABCB1, and acted as an ABCB1 substrate. It was found to be a competitive ABCB1 inhibitor which reversed ABCB1-mediated doxorubicin resistance in MCF-7/ADR cells .
Antifungal Activity
- Application Summary: Isoxanthohumol has been found to show highly significant antifungal activity against Botrytis cinerea .
- Results: The antifungal mechanism of isoxanthohumol is mainly related to metabolism; it affected the carbohydrate metabolic process, destroyed the tricarboxylic acid (TCA) cycle, and hindered the generation of ATP by inhibiting respiration .
Radical Scavenging Activity
- Application Summary: Isoxanthohumol has been found to have antioxidant activity, acting as a radical scavenger .
- Results: The presence of a β-keto group with respect to enolic –OH diminishes the Hydrogen Atom Transfer (HAT) potency via the formation of a strong intramolecular hydrogen bond. Another common antioxidant mechanism, Single Electron Transfer followed by Proton Transfer (SET-PT), is only feasible for isoxanthohumol .
Alzheimer’s Disease Treatment
- Application Summary: Isoxanthohumol has been assessed for its therapeutic potential in Alzheimer’s disease (AD), using murine neuroblastoma N2a cells expressing the human Swedish mutant amyloid precursor protein (N2a/APP), a cellular model of AD .
- Results: Isoxanthohumol inhibited Aβ accumulation and tau hyperphosphorylation via the APP processing, PP2A, and GSK3β pathways in N2a/APP cells .
Phytoestrogen
- Application Summary: Isoxanthohumol is a prenylflavonoid and it is a phytoestrogen . It has limited estrogenic activity .
- Results: At the concentration found in beer, it is unlikely to have an estrogenic effect in breast tissue .
Obesity and Glucose Metabolism
- Application Summary: Isoxanthohumol has been found to improve obesity and glucose metabolism by inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice .
- Methods of Application: Isoxanthohumol was administered to high fat diet-fed mice. Glucose metabolism, gene expression profiles, and histology of liver, epididymal adipose tissue, and colon were analyzed. Lipase activity, fecal lipid profiles, and plasma metabolomic analysis were assessed .
- Results: The administration of Isoxanthohumol lowered weight gain, decreased steatohepatitis, and improved glucose metabolism. Mechanistically, Isoxanthohumol inhibited pancreatic lipase activity and lipid absorption by decreasing the expression of the fatty acid transporter CD36 in the small intestine .
Insulin Resistance
- Application Summary: Isoxanthohumol has been found to suppress insulin resistance by changing the intestinal microbiota .
- Methods of Application: High-fat diet-fed mice were administered Isoxanthohumol. Glucose metabolism, gene expression profiles, and histology of liver, epididymal adipose tissue, and colon were analyzed. Lipase activity, fecal lipid profiles, and plasma metabolomic analysis were assessed .
- Results: The administration of Isoxanthohumol suppressed weight gain and steatohepatitis and improved glucose metabolism in diet-induced obese mice. Mechanistically, Isoxanthohumol inhibited pancreatic lipase activity and lipid absorption via decreased expression of the lipid absorption transporter, CD36, in the jejunum .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxanthohumol | |
CAS RN |
72247-79-1 | |
Record name | Isoxanthohumol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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